molecular formula C17H14O4 B2562731 2-(4-Cinnamoylphenoxy)acetic acid CAS No. 136068-42-3

2-(4-Cinnamoylphenoxy)acetic acid

Cat. No.: B2562731
CAS No.: 136068-42-3
M. Wt: 282.295
InChI Key: QRZMBMJGILTZSR-UHFFFAOYSA-N
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Description

2-(4-Cinnamoylphenoxy)acetic acid is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.295. The purity is usually 95%.
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Chemical Reactions Analysis

2-(4-Cinnamoylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives[][1].

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products[][1].

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under suitable conditions[][1].

Scientific Research Applications

2-(4-Cinnamoylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions[][1].

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties[][1].

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs[][1].

    Industry: It is used in the production of pharmaceuticals, pesticides, and dyes[][1].

Comparison with Similar Compounds

2-(4-Cinnamoylphenoxy)acetic acid can be compared with other similar compounds such as:

    Phenoxyacetic acid: While both compounds contain the phenoxy group, this compound has an additional cinnamoyl group, which imparts unique properties and potential biological activities[][1].

    Cinnamic acid: This compound shares the cinnamoyl group with this compound, but lacks the phenoxyacetic acid moiety, resulting in different chemical and biological properties[][1].

Properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZMBMJGILTZSR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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